molecular formula C9H12N2O2S B11671722 ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate

ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate

Cat. No.: B11671722
M. Wt: 212.27 g/mol
InChI Key: FUCRDCMKCXDOSX-POHAHGRESA-N
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Description

N’-[(Z)-(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation reaction between 5-methylthiophene-2-carbaldehyde and ethoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves heating the mixture to facilitate the formation of the Schiff base hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N’-[(Z)-(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various molecular targets, disrupting normal cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other Schiff base hydrazones. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C9H12N2O2S/c1-3-13-9(12)11-10-6-8-5-4-7(2)14-8/h4-6H,3H2,1-2H3,(H,11,12)/b10-6-

InChI Key

FUCRDCMKCXDOSX-POHAHGRESA-N

Isomeric SMILES

CCOC(=O)N/N=C\C1=CC=C(S1)C

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(S1)C

Origin of Product

United States

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